molecular formula C17H17ClN4O3S2 B13380290 ethyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-4-[(4-chlorobenzoyl)amino]-2-methylthiophene-3-carboxylate

ethyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-4-[(4-chlorobenzoyl)amino]-2-methylthiophene-3-carboxylate

Cat. No.: B13380290
M. Wt: 424.9 g/mol
InChI Key: DXEUPFOSCRLQPF-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-4-[(4-chlorobenzoyl)amino]-2-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a chlorobenzoyl group, and a carbamothioylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-4-[(4-chlorobenzoyl)amino]-2-methylthiophene-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-4-[(4-chlorobenzoyl)amino]-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Ethyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-4-[(4-chlorobenzoyl)amino]-2-methylthiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-4-[(4-chlorobenzoyl)amino]-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-4-((E)-2-nitroethenyl)-1-methyl-2-phenyl-1H-pyrrole-3-carboxylate
  • Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate

Uniqueness

Ethyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-4-[(4-chlorobenzoyl)amino]-2-methylthiophene-3-carboxylate is unique due to its combination of a thiophene ring, a chlorobenzoyl group, and a carbamothioylhydrazinylidene moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H17ClN4O3S2

Molecular Weight

424.9 g/mol

IUPAC Name

ethyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-4-[(4-chlorobenzoyl)amino]-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H17ClN4O3S2/c1-3-25-16(24)13-9(2)27-12(8-20-22-17(19)26)14(13)21-15(23)10-4-6-11(18)7-5-10/h4-8H,3H2,1-2H3,(H,21,23)(H3,19,22,26)/b20-8+

InChI Key

DXEUPFOSCRLQPF-DNTJNYDQSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1NC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=S)N)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1NC(=O)C2=CC=C(C=C2)Cl)C=NNC(=S)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.